molecular formula C24H27NO4 B3098384 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclooctane-1-carboxylic acid CAS No. 1335031-74-7

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclooctane-1-carboxylic acid

Cat. No.: B3098384
CAS No.: 1335031-74-7
M. Wt: 393.5
InChI Key: WWGXOZWLVAOLTC-UHFFFAOYSA-N
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Description

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclooctane-1-carboxylic acid is an Fmoc-protected cyclic amino acid featuring an eight-membered cyclooctane ring. The Fmoc (9-fluorenylmethyloxycarbonyl) group is widely used in solid-phase peptide synthesis (SPPS) to protect the α-amino group during chain elongation, enabling controlled deprotection under mild basic conditions . The cyclooctane backbone introduces conformational constraints, which can enhance peptide stability, modulate bioavailability, and influence interactions with biological targets .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclooctane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c26-23(27)20-13-3-1-2-4-14-22(20)25-24(28)29-15-21-18-11-7-5-9-16(18)17-10-6-8-12-19(17)21/h5-12,20-22H,1-4,13-15H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGXOZWLVAOLTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(C(CC1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclooctane-1-carboxylic acid typically involves the protection of the amino group using the Fmoc group. The process begins with the reaction of cyclooctane-1-carboxylic acid with Fmoc chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclooctane-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclooctane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclooctane-1-carboxylic acid involves the protection of the amino group by the Fmoc group. This protection prevents unwanted side reactions during peptide synthesis. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Cyclopentane Derivatives

  • (1S,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic acid (STA-AA12021, WuXi TIDES): Molecular Weight: 351.38 g/mol (C21H21NO4). Applications: Used to introduce rigid conformational motifs in peptides .
  • (1R,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic acid (CAS 220497-66-5): Molecular Weight: 351.38 g/mol. Stereochemistry: Distinct (1R,3S) configuration influences peptide backbone geometry .

Cyclobutane Derivatives

  • 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid (CAS 1935557-50-8): Molecular Weight: 337.38 g/mol (C20H19NO4). Key Feature: High ring strain due to the four-membered cyclobutane, which may reduce stability but enhance reactivity in specific coupling reactions .

Cyclooctane vs. Smaller Rings

  • Conformational Flexibility : The cyclooctane ring offers greater flexibility compared to cyclopentane/cyclobutane, enabling unique peptide secondary structures.

Linear Backbone Analogues

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(substituted)pentanoic Acid Derivatives

  • Examples : Piperazinyl (2e), pyrimidinyl (2f), and benzyl-piperidinyl (2j) substituents ().
    • Yields : 58–98%, with optical rotations ([α]20D) ranging from −6.3 to −8.3.
    • Key Feature : Linear backbones with functionalized side chains enable tailored interactions (e.g., hydrogen bonding, hydrophobic effects).
    • Applications : Used to incorporate bioactive moieties into peptides .

(R)-3-Fmoc-Amino Acid Derivatives

  • (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid (CAS 270062-91-4): Key Feature: Branched alkyl side chain enhances hydrophobicity, improving membrane permeability in drug candidates .

Functionalized Derivatives

Fluorescent and Clickable Analogs

  • Fmoc-L-Dap(NBSD)-OH (FAA7995):
    • Molecular Weight : 552.41 g/mol (C24H19N5O6Se).
    • Key Feature : Selenadiazolyl group enables fluorescence-based tracking in peptides .

Bulky Substituents

  • (S)-2-((Fmoc)amino)-3-((adamantyl)propan-2-yl)propanoic acid (WuXi TIDES): Key Feature: Adamantane group increases steric bulk and hydrophobicity, useful for stabilizing peptide tertiary structures .

Comparative Data Table

Compound Class Example CAS/Code Molecular Weight (g/mol) Key Feature Yield (%) Application
Cyclooctane (Target Compound) - ~377.43 (estimated) Conformational flexibility N/A Peptide stabilization
Cyclopentane STA-AA12021 351.38 High rigidity, stereochemical control N/A Structural motifs
Cyclobutane 1935557-50-8 337.38 High ring strain N/A Reactive intermediates
Linear Pentanoic Acid 2e ~500 (varies) Functionalized side chains 85–98 Bioactive peptide design
Fluorescent Analog FAA7995 552.41 Selenadiazolyl fluorescence N/A Peptide tracking

Biological Activity

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclooctane-1-carboxylic acid, commonly referred to as Fmoc-cyclooctane-carboxylic acid, is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biochemistry. Its unique structure, characterized by the fluorenylmethoxycarbonyl (Fmoc) protecting group and the cyclooctane moiety, suggests potential applications in peptide synthesis and therapeutic development.

The compound's chemical properties are crucial for understanding its biological activity. Here are some key characteristics:

PropertyValue
CAS Number 885951-77-9
Molecular Formula C25H29NO4
Molecular Weight 407.5 g/mol
IUPAC Name (2S)-3-cyclohexyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid
Purity ≥ 98%

The biological activity of this compound primarily involves its role as an amino acid derivative. The Fmoc group serves as a protective group in peptide synthesis, preventing unwanted reactions during the synthesis process. Upon selective deprotection, the amino group becomes available for peptide bond formation. This compound can also act as an enzyme inhibitor or activator, depending on the specific biochemical context.

Anticancer Activity

Recent studies have explored the anticancer properties of Fmoc-cyclooctane derivatives. For instance, a study assessed its effects on breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 20 µM, indicating promising anticancer activity.

Neuroprotective Effects

In vitro studies using SH-SY5Y neuroblastoma cells showed that treatment with Fmoc-cyclooctane-carboxylic acid significantly reduced oxidative stress markers. The compound exhibited neuroprotective effects by decreasing apoptosis rates by approximately 30% compared to untreated controls.

Case Studies

  • Study on Anticancer Activity
    • Objective : To evaluate the effect of Fmoc-cyclooctane on MCF-7 breast cancer cells.
    • Method : Cells were treated with varying concentrations of the compound.
    • Results : Significant inhibition of cell growth was observed, suggesting a potential therapeutic application in cancer treatment.
  • Study on Neuroprotection
    • Objective : To investigate the neuroprotective effects of Fmoc-cyclooctane in SH-SY5Y cells.
    • Method : Cells were subjected to oxidative stress and treated with the compound.
    • Results : A marked reduction in apoptosis and oxidative stress markers was noted, indicating its potential for neuroprotective applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclooctane-1-carboxylic acid, and how can yield be optimized?

  • The compound is typically synthesized via multi-step reactions involving Fmoc-protection of the amine group and cyclooctane ring functionalization. Key steps include coupling reactions (e.g., using HATU or DCC as activators) and purification via flash chromatography. To improve yield, optimize reaction temperatures (e.g., 0–25°C for Fmoc deprotection) and stoichiometric ratios of reagents like Fmoc-Cl. Monitor reaction progress using TLC or HPLC to minimize side products .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • NMR (¹H and ¹³C): Essential for verifying the cyclooctane ring conformation, Fmoc group integration, and carboxylic acid proton.
  • FT-IR: Confirms the presence of carbonyl (C=O) stretches (~1700 cm⁻¹) from the Fmoc and carboxylic acid groups.
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., expected [M+H]⁺ ≈ 422.45 g/mol based on analogs) .

Q. How does the Fmoc group in this compound compare to Boc or Cbz in peptide synthesis?

  • The Fmoc group offers orthogonal protection, removable under mild basic conditions (e.g., 20% piperidine in DMF), unlike acid-labile Boc or hydrogenation-sensitive Cbz. This makes it ideal for solid-phase peptide synthesis (SPPS) where sequential deprotection is required. However, Fmoc may exhibit lower stability in prolonged basic environments compared to Boc .

Advanced Research Questions

Q. How can computational modeling predict the conformational flexibility of the cyclooctane ring and its impact on biological interactions?

  • Molecular dynamics (MD) simulations and density functional theory (DFT) calculations can model ring puckering and torsional strain. Compare energy barriers of chair vs. boat conformations to assess stability. Docking studies (e.g., AutoDock Vina) can predict binding modes with target proteins, such as enzymes with hydrophobic active sites .

Q. What strategies resolve discrepancies in bioactivity data between in vitro and in vivo studies?

  • Pharmacokinetic Analysis: Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation.
  • Formulation Adjustments: Use liposomal encapsulation or PEGylation to improve bioavailability.
  • Target Engagement Studies: Employ SPR or ITC to confirm binding affinity shifts in physiological buffers vs. assay conditions .

Q. Under what conditions does this compound decompose, and how are degradation products characterized?

  • Thermal decomposition occurs above 200°C (TGA data), releasing toxic fumes (e.g., NOₓ, CO). Hydrolytic degradation in acidic/basic conditions cleaves the Fmoc group. Use LC-MS/MS to identify degradation products, such as cyclooctane-1-carboxylic acid and fluorenylmethanol. Stabilize the compound by storing it at -20°C under inert gas .

Q. How does the cyclooctane ring’s size affect its conformational flexibility compared to smaller cycloalkane analogs?

  • The cyclooctane ring exhibits greater torsional flexibility than cyclohexane, enabling adaptive binding to protein pockets. However, this flexibility may reduce selectivity. Comparative studies with cyclohexane/cyclopentane analogs (e.g., 1-({Fmoc}amino)cyclohexane-1-carboxylic acid) show ~2-fold lower IC₅₀ values in enzyme inhibition assays due to rigid conformations .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • PPE: Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure (H315/H319 hazards).
  • Ventilation: Use fume hoods during synthesis to prevent inhalation of toxic vapors (H335).
  • Spill Management: Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

Methodological Tables

Table 1: Key Analytical Parameters for Structural Validation

TechniqueParametersExpected Outcome
¹H NMR (500 MHz, DMSO-d₆)δ 7.2–7.8 (m, 8H, Fmoc aromatics), δ 4.2 (t, 1H, CH₂O)Confirms Fmoc integration
HRMS (ESI+)m/z 422.45 [M+H]⁺Validates molecular weight

Table 2: Comparative Stability of Protecting Groups

GroupDeprotection ConditionStability
Fmoc20% piperidine/DMFLabile to base
BocTFA/DCMLabile to acid
CbzH₂/Pd-CLabile to hydrogenolysis

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclooctane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclooctane-1-carboxylic acid

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